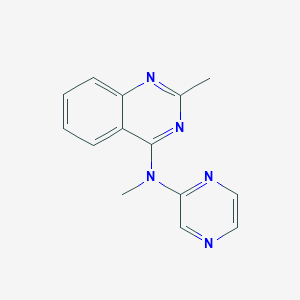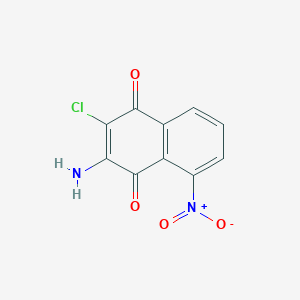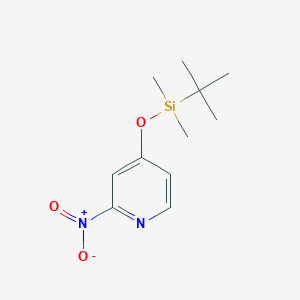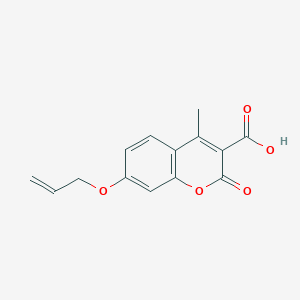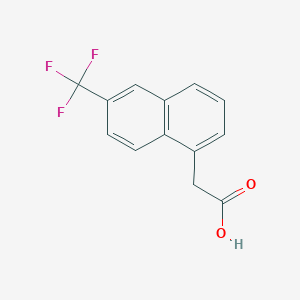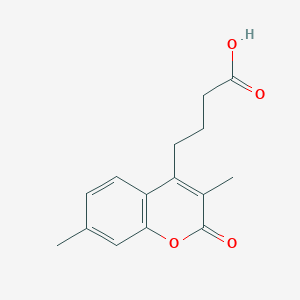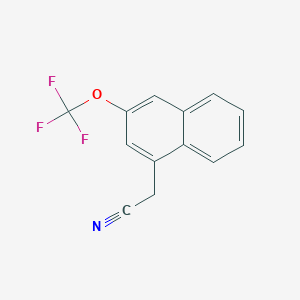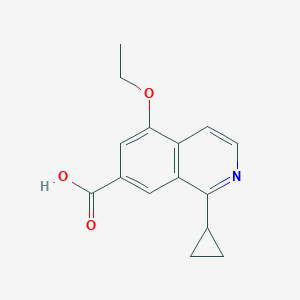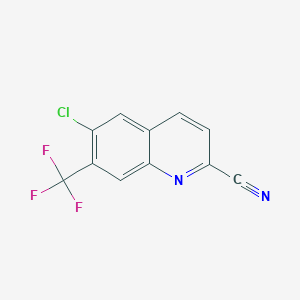
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile is a quinoline derivative known for its unique chemical structure and properties Quinoline derivatives are widely studied due to their significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile may involve large-scale synthesis using similar coupling reactions. The process is optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. Its unique structure allows it to bind to specific sites on target molecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-6-(trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinoline
Uniqueness
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile is unique due to the presence of both chloro and trifluoromethyl groups at specific positions on the quinoline ring. This unique arrangement enhances its reactivity and potential applications compared to other similar compounds. The combination of these functional groups contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H4ClF3N2 |
|---|---|
Poids moléculaire |
256.61 g/mol |
Nom IUPAC |
6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile |
InChI |
InChI=1S/C11H4ClF3N2/c12-9-3-6-1-2-7(5-16)17-10(6)4-8(9)11(13,14)15/h1-4H |
Clé InChI |
AECPXTVFQYJOTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=CC(=C(C=C21)Cl)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
